molecular formula C8H12BrNS B13541638 4-(4-Bromothiophen-2-yl)butan-1-amine

4-(4-Bromothiophen-2-yl)butan-1-amine

Cat. No.: B13541638
M. Wt: 234.16 g/mol
InChI Key: GIPQHKGMNHKGHA-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-yl)butan-1-amine is an organic compound with the molecular formula C8H12BrNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-yl)butan-1-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically, a mixture of water and an organic solvent such as tetrahydrofuran (THF)

    Temperature: Generally conducted at elevated temperatures, around 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-yl)butan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can undergo reduction reactions to form different amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of different amine derivatives.

Scientific Research Applications

4-(4-Bromothiophen-2-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromothiophen-2-yl)butan-1-amine is unique due to its specific combination of a bromothiophene ring and a butan-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)butan-1-amine

InChI

InChI=1S/C8H12BrNS/c9-7-5-8(11-6-7)3-1-2-4-10/h5-6H,1-4,10H2

InChI Key

GIPQHKGMNHKGHA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CCCCN

Origin of Product

United States

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